Benzoic acid, 2-[(2-chloroacetyl)phenylamino]-
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Overview
Description
Benzoic acid, 2-[(2-chloroacetyl)phenylamino]- is a compound with significant interest in various scientific fields It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a 2-[(2-chloroacetyl)phenylamino] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(2-chloroacetyl)phenylamino]- typically involves the reaction of benzoic acid with 2-chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic substitution of the chlorine atom in 2-chloroacetyl chloride by the amino group of benzoic acid, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of benzoic acid, 2-[(2-chloroacetyl)phenylamino]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(2-chloroacetyl)phenylamino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Benzoic acid, 2-[(2-chloroacetyl)phenylamino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(2-chloroacetyl)phenylamino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-(phenylamino)-: This compound is similar in structure but lacks the 2-chloroacetyl group.
Benzoic acid, 2-[(carboxymethyl)(phenyl)amino]-: Another derivative with a carboxymethyl group instead of the 2-chloroacetyl group.
Uniqueness
Benzoic acid, 2-[(2-chloroacetyl)phenylamino]- is unique due to the presence of the 2-chloroacetyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
3606-15-3 |
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Molecular Formula |
C15H12ClNO3 |
Molecular Weight |
289.71 g/mol |
IUPAC Name |
2-(N-(2-chloroacetyl)anilino)benzoic acid |
InChI |
InChI=1S/C15H12ClNO3/c16-10-14(18)17(11-6-2-1-3-7-11)13-9-5-4-8-12(13)15(19)20/h1-9H,10H2,(H,19,20) |
InChI Key |
SMIILIQDAUJRDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2C(=O)O)C(=O)CCl |
Origin of Product |
United States |
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